N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide
Description
The compound N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide (hereafter referred to as Compound X) is a benzothiadiazole-acetamide hybrid. Its structure features:
- A benzo[c][1,2,5]thiadiazole core with a 6-fluoro substituent and a 3-methyl group.
- A dioxido group (SO₂) at position 2 of the thiadiazole ring.
- An ethyl linker connecting the thiadiazole moiety to an acetamide group.
- A 2-oxooxazolidin-3-yl substituent on the acetamide nitrogen.
The oxazolidinone group is associated with improved pharmacokinetic properties, including enhanced solubility and metabolic stability .
Properties
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O5S/c1-17-11-3-2-10(15)8-12(11)19(25(17,22)23)5-4-16-13(20)9-18-6-7-24-14(18)21/h2-3,8H,4-7,9H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWTWFALNRJGAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)CN3CCOC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Thiadiazole Ring
The benzo[c]thiadiazole scaffold is synthesized via cyclization of 1,2-diaminobenzenes with sulfurizing agents. A modified Fischer method involves reacting 4-fluoro-3-methyl-1,2-diaminobenzene with thionyl chloride (SOCl₂) under reflux conditions to yield 6-fluoro-3-methylbenzo[c]thiadiazole. The reaction proceeds via nucleophilic attack of sulfur on the diamine, followed by ring closure (Fig. 1a).
Key Reaction Conditions :
Oxidation to the Sulfone Derivative
The thiadiazole sulfide is oxidized to the sulfone using hydrogen peroxide (H₂O₂) in acetic acid. This step introduces electron-withdrawing sulfone groups, critical for downstream reactivity.
Optimized Protocol :
Functionalization of the Thiadiazole Sulfone
Introduction of the Ethylamine Side Chain
The ethylamine moiety is introduced via nucleophilic aromatic substitution (SₙAr) at the C-1 position of the sulfone. Bromination at C-1 using N-bromosuccinimide (NBS) in dimethylformamide (DMF) precedes amination with ethylenediamine.
Stepwise Procedure :
- Bromination :
- Amination :
Synthesis of the Oxazolidinone-Acetamide Moiety
Oxazolidinone Ring Formation
The oxazolidinone ring is synthesized from (S)-serine methyl ester via cyclization with phosgene (COCl₂) in dichloromethane (DCM). The reaction forms the 2-oxooxazolidin-3-yl group, which is subsequently acetylated.
Critical Parameters :
Acetamide Linker Installation
The acetamide bridge is introduced by coupling 2-(2-oxooxazolidin-3-yl)acetic acid with the ethylamine-functionalized thiadiazole sulfone using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Coupling Protocol :
Final Assembly and Purification
The coupled product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) and recrystallized from ethanol to achieve >99% purity. Structural validation is performed using NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography.
Data Tables
Table 1. Summary of Synthetic Steps and Yields
Mechanistic Insights and Challenges
Sulfone Oxidation Dynamics
The oxidation of the thiadiazole sulfide to sulfone proceeds via a radical mechanism, with H₂O₂ acting as the oxygen donor. Electron-deficient thiadiazoles require prolonged reaction times to achieve full conversion.
Regioselectivity in SₙAr Reactions
The C-1 position of the sulfone is preferentially brominated due to the electron-withdrawing effects of the sulfone and fluorine groups, which activate the ring for electrophilic attack.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide undergoes various chemical reactions including:
Oxidation: : Using oxidizing agents like potassium permanganate or chromium trioxide to transform functional groups.
Reduction: : Employing reducing agents such as lithium aluminium hydride or hydrogen gas in the presence of catalysts.
Substitution: : Nucleophilic or electrophilic substitution reactions utilizing reagents like alkyl halides, amines, or acids.
Common Reagents and Conditions
The compound reacts under a range of conditions:
Oxidation Conditions: : Often performed in acidic or basic media, with temperatures ranging from room temperature to reflux conditions.
Reduction Conditions: : Typically conducted at low temperatures under inert atmosphere to prevent unwanted side reactions.
Substitution Conditions: : Various solvents like dichloromethane or ethanol, with temperatures adjusted based on the reactivity of substituents.
Major Products
The primary products of these reactions depend on the specific functional group transformations being targeted, such as:
Oxidation Products: : Aldehydes, ketones, or carboxylic acids.
Reduction Products: : Alcohols, amines, or alkanes.
Substitution Products: : Varied organic derivatives, depending on the substituents introduced.
Scientific Research Applications
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide finds extensive use in scientific research:
Chemistry: : As a synthetic intermediate in the preparation of complex molecules for research purposes.
Biology: : Investigated for its potential interactions with biological macromolecules, and its effects on cellular processes.
Medicine: : Explored for potential therapeutic applications, particularly due to its fluorinated benzothiadiazole structure, which may confer biological activity.
Industry: : Employed in the development of new materials with specific properties, such as electronic or photonic applications.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide typically involves:
Binding Interactions: : The compound's fluorinated benzothiadiazole moiety may interact with enzyme active sites or receptor binding pockets.
Pathway Modulation: : Its presence can modulate signaling pathways, affecting biochemical cascades involved in cellular processes.
Comparison with Similar Compounds
Structural Analogues from the Evidence
The following compounds share key structural motifs with Compound X and are selected based on the provided evidence:
*Estimated based on structural similarity to and standard atomic weights.
Key Structural and Functional Differences
Core Heterocycle: Compound X uses a benzo[c][1,2,5]thiadiazole core, whereas analogs like Compound 6d () employ a benzo[d]thiazole system. The benzo[c] configuration may confer distinct electronic properties due to the fused ring orientation .
Acetamide Substituents: Compound X’s 2-oxooxazolidin-3-yl group is unique among the analogs. Oxazolidinones are known for antibacterial activity (e.g., linezolid) and may synergize with the benzothiadiazole moiety . In contrast, ’s compound has a m-tolyloxy group, which is bulkier and more lipophilic, likely reducing solubility compared to Compound X .
Biological Activity: While direct bioactivity data for Compound X are unavailable, analogs like Compound 6d () show VEGFR-2 inhibition (IC₅₀ = 0.28 µM) and antiproliferative activity against cancer cells. The oxazolidinone in Compound X may enhance kinase selectivity . Thioxothiazolidinyl analogs () exhibit urease inhibition (IC₅₀ = 8.2–12.4 µM), suggesting Compound X could be repurposed for similar enzymatic targets .
Biological Activity
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a benzothiadiazole core and an oxazolidinone moiety, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 340.33 g/mol. Its structure comprises:
- Benzothiadiazole Core : Known for its biological activity, particularly in antimicrobial and anti-inflammatory contexts.
- Oxazolidinone Group : Associated with antibiotic properties and the inhibition of bacterial protein synthesis.
This compound is primarily studied for its role as a Fatty Acid Amide Hydrolase (FAAH) inhibitor. FAAH is involved in the degradation of endogenous fatty acid ethanolamides (FAEAs), which are signaling molecules implicated in various physiological processes such as pain modulation and inflammation regulation. By inhibiting FAAH, this compound may enhance the levels of FAEAs, potentially leading to analgesic and anti-inflammatory effects.
Antimicrobial Activity
Research indicates that compounds with similar structural features to this compound exhibit notable antimicrobial properties. For instance:
Preliminary studies have shown that this compound exhibits significant antibacterial activity against various strains of bacteria, including resistant strains.
Anti-inflammatory Effects
In vitro studies have demonstrated that the compound can reduce pro-inflammatory cytokine production in macrophages. This suggests potential applications in treating inflammatory diseases.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound is under investigation. Initial findings suggest moderate bioavailability and a favorable metabolic profile. Toxicological assessments indicate that the compound has a low toxicity profile at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
